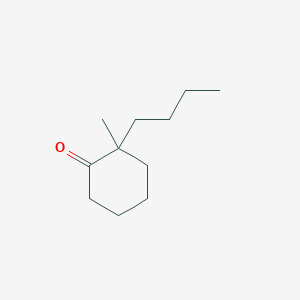
2-Butyl-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methylcyclohexanone, commonly known as BMH, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a strong odor. BMH has been widely used in the field of scientific research due to its unique properties.
Scientific Research Applications
BMH has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the conversion of cortisone to cortisol. Cortisol is a stress hormone that plays a crucial role in the regulation of the body's response to stress. Overproduction of cortisol has been linked to various diseases such as obesity, diabetes, and hypertension. BMH has been shown to reduce the production of cortisol, making it a potential therapeutic agent for the treatment of these diseases.
Mechanism Of Action
BMH inhibits the activity of 11β-HSD1 by binding to the enzyme's active site. This prevents the conversion of cortisone to cortisol, leading to a reduction in cortisol levels. BMH has also been shown to inhibit the activity of other enzymes such as 17β-hydroxysteroid dehydrogenase type 1 and aromatase, which are involved in the production of estrogen. This makes BMH a potential therapeutic agent for the treatment of estrogen-dependent diseases such as breast cancer.
Biochemical And Physiological Effects
BMH has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of cortisol in the blood, leading to a reduction in blood glucose levels. BMH has also been shown to reduce the levels of triglycerides and cholesterol in the blood, making it a potential therapeutic agent for the treatment of hyperlipidemia. BMH has also been shown to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
BMH has several advantages for lab experiments. It is a potent inhibitor of 11β-HSD1, making it a useful tool for the study of cortisol metabolism. BMH is also stable under a wide range of pH and temperature conditions, making it a useful reagent for biochemical assays. However, BMH has some limitations for lab experiments. It is highly toxic and requires careful handling. BMH is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of BMH. One direction is the development of more potent and selective inhibitors of 11β-HSD1. This could lead to the development of more effective therapeutic agents for the treatment of diseases such as obesity, diabetes, and hypertension. Another direction is the study of the role of BMH in the regulation of estrogen metabolism. This could lead to the development of new therapeutic agents for the treatment of estrogen-dependent diseases such as breast cancer. Finally, the study of the toxicology of BMH is an important direction for the safe use of this compound in scientific research.
Synthesis Methods
BMH can be synthesized through the condensation reaction between 2-methylcyclohexanone and butanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of 60-70°C and yields BMH with a purity of 95%.
properties
CAS RN |
1197-78-0 |
|---|---|
Product Name |
2-Butyl-2-methylcyclohexanone |
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
InChI Key |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
Canonical SMILES |
CCCCC1(CCCCC1=O)C |
synonyms |
2-n-Butyl-2-methylcyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



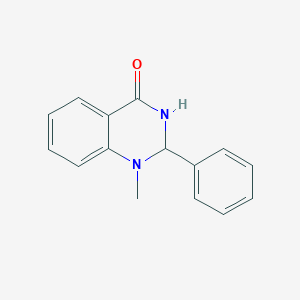
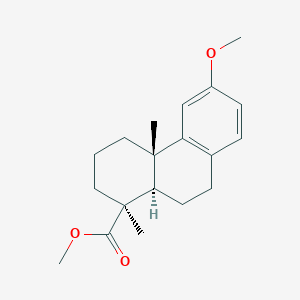
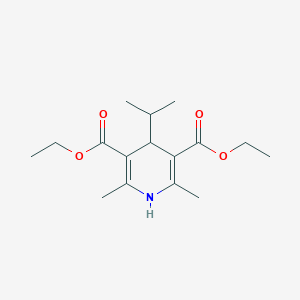
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
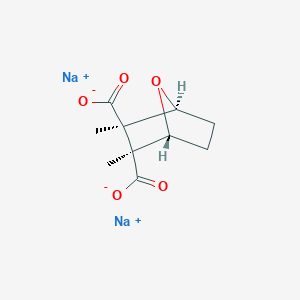
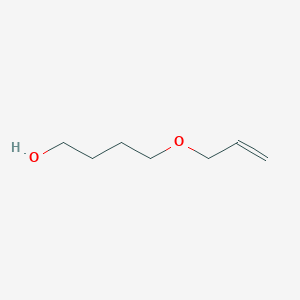
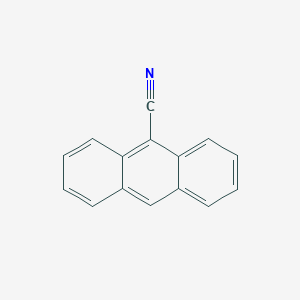
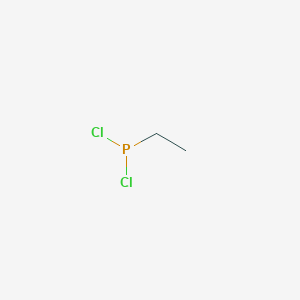
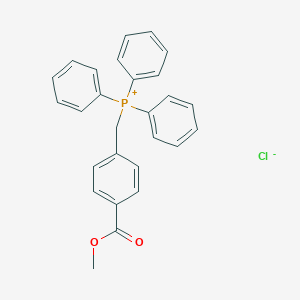
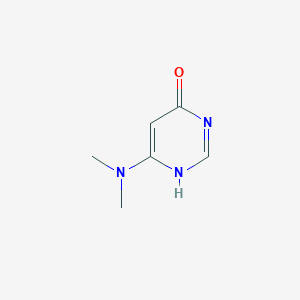
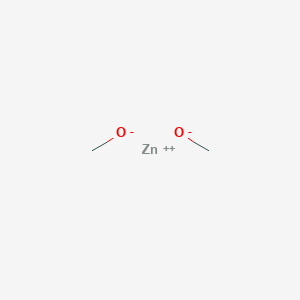
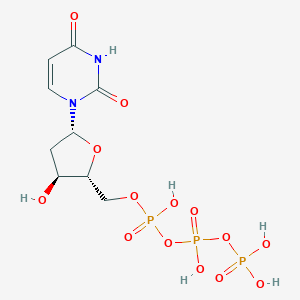

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)